molecular formula C20H17ClN4O4 B1437443 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide CAS No. 417717-04-5

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide

Cat. No.: B1437443
CAS No.: 417717-04-5
M. Wt: 412.8 g/mol
InChI Key: XEZZOIWZFIDBIQ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolinecarboxamide . It is related to a class of compounds that have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . The resulting product is then reacted with 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring with various substituents, including a 3-chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy group and a 7-hydroxy group .

Scientific Research Applications

Synthesis and Derivative Creation

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, as part of the quinoline class, has been utilized in the synthesis of various quinoline derivatives. For instance, substituted quinolines and heterocycloquinolines have been synthesized using related compounds as precursors. These processes typically involve nucleophilic substitution and rearrangement reactions, highlighting the reactivity and versatility of the quinoline structure in creating biologically active compounds (Khodair et al., 1999).

Antitumor and Cytotoxicity Studies

Quinoline derivatives, including those structurally similar to the compound , have been evaluated for their antitumor properties. For example, thiazoloquinoline derivatives have shown significant cytotoxicity against various cell lines, with certain structural features being crucial for their antitumor activity. This indicates the potential of quinoline derivatives in the development of novel anticancer therapies (Alvarez-Ibarra et al., 1997).

Antimicrobial Applications

Research has also been conducted on quinolone derivatives for their antimicrobial properties. For instance, amide derivatives of quinolone have been synthesized and tested for their antibacterial activity against various strains, including both gram-positive and gram-negative bacteria, as well as fungi. This showcases the potential of quinoline and its derivatives in developing new antimicrobial agents (Patel et al., 2007).

Biochemical Analysis

Biochemical Properties

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes. It primarily interacts with VEGFR2 and VEGFR3, inhibiting their kinase activities. This inhibition leads to the disruption of the VEGF receptor signal transduction pathway, which is essential for vascular endothelial cell migration, proliferation, and survival . The compound’s interaction with these receptors results in decreased vascular endothelial cell migration and proliferation, ultimately leading to apoptosis.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by inhibiting key signaling pathways, such as the VEGF pathway. This inhibition affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in endothelial cells . Additionally, the compound’s impact on cell signaling pathways can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with VEGFR2 and VEGFR3. By binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the VEGF signaling pathway, leading to decreased endothelial cell migration, proliferation, and survival. The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of VEGFR signaling, leading to prolonged effects on endothelial cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits VEGFR signaling, reducing tumor growth and angiogenesis . Higher doses may lead to toxic or adverse effects, such as off-target interactions and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic profiles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on VEGFR signaling. The compound’s distribution within tissues can influence its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the plasma membrane, where it interacts with VEGFRs, or to the nucleus, where it modulates gene expression. The compound’s subcellular localization can influence its efficacy and specificity in inhibiting VEGFR signaling.

Properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417717-04-5
Record name Lenvatinib metabolite M2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417717045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-HYDROXY-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269N24780P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 2
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 3
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 4
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 6
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4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide

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